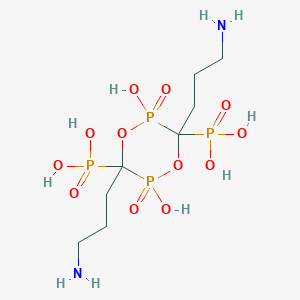![molecular formula C28H16N2O6S B13437503 2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) involves multiple steps. The synthetic route typically starts with the preparation of the thiobisphenol intermediate, which is then reacted with appropriate reagents to form the final oxazinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxazinone rings or the thiobisphenol moiety.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an impurity marker for Deferasirox.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential effects and mechanisms.
Medicine: As an impurity of Deferasirox, it is relevant in the context of drug formulation and quality control.
Wirkmechanismus
The mechanism of action of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) is not well-documented. as an impurity of Deferasirox, it may share some similar pathways. Deferasirox functions by binding to iron and facilitating its excretion from the body, thus reducing iron overload. The molecular targets and pathways involved in the action of this compound would likely include interactions with iron and other metal ions.
Vergleich Mit ähnlichen Verbindungen
2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) can be compared with other similar compounds, such as:
Deferasirox: The parent compound, used as an iron chelator.
2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one): Another oxazinone derivative with a different phenylene linkage.
2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol): A compound with a similar phenylene structure but different functional groups.
The uniqueness of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) lies in its specific thiobisphenol and oxazinone structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C28H16N2O6S |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
2-[2-hydroxy-5-[4-hydroxy-3-(4-oxo-1,3-benzoxazin-2-yl)phenyl]sulfanylphenyl]-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C28H16N2O6S/c31-21-11-9-15(13-19(21)27-29-25(33)17-5-1-3-7-23(17)35-27)37-16-10-12-22(32)20(14-16)28-30-26(34)18-6-2-4-8-24(18)36-28/h1-14,31-32H |
InChI-Schlüssel |
IRPQJPVBYQOYLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N=C(O2)C3=C(C=CC(=C3)SC4=CC(=C(C=C4)O)C5=NC(=O)C6=CC=CC=C6O5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


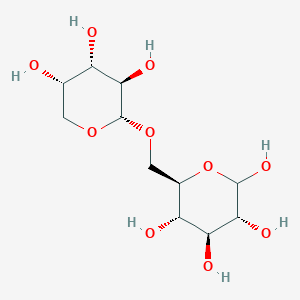
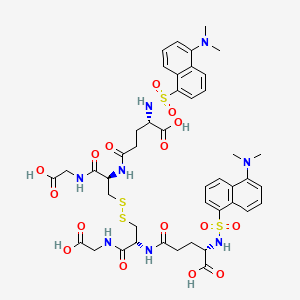

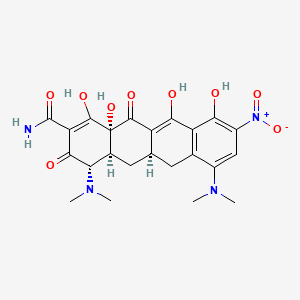




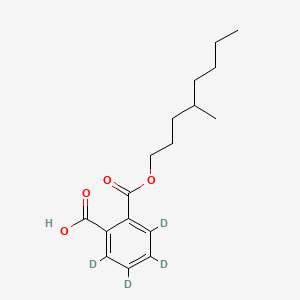
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)

